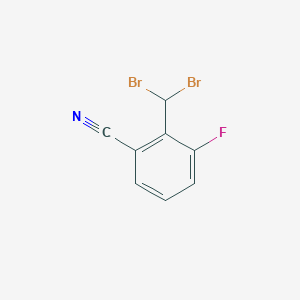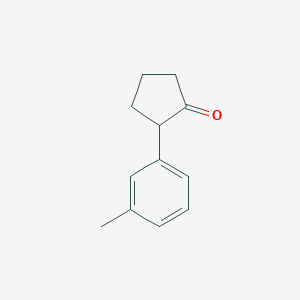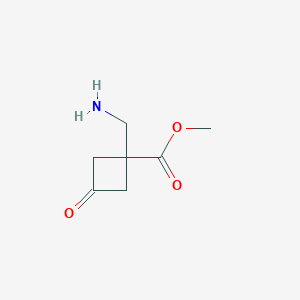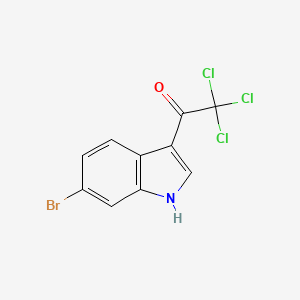![molecular formula C11H13F3N2 B13088707 (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13088707.png)
(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a chiral organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution or addition.
Coupling with Aniline: The final step involves coupling the trifluoromethylated pyrrolidine with an aniline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems are used to ensure high enantioselectivity and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups attached to the pyrrolidine or aniline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aniline ring, using reagents like halogens, sulfonyl chlorides, or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, alkylating agents.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted aniline compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group is known to enhance the binding affinity and selectivity of ligands for certain biological targets, making this compound valuable in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting neurological disorders, inflammation, and other medical conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can enhance performance characteristics such as durability, chemical resistance, and thermal stability.
作用機序
The mechanism of action of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]benzene
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]phenol
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyridine
Uniqueness
Compared to similar compounds, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline stands out due to the presence of the aniline moiety, which can engage in additional interactions such as π-π stacking and hydrogen bonding. This can enhance its binding affinity and specificity for certain targets, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C11H13F3N2 |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
4-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-7-16(10)9-5-3-8(15)4-6-9/h3-6,10H,1-2,7,15H2/t10-/m0/s1 |
InChIキー |
CLJVIYRZQWRFSW-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)N)C(F)(F)F |
正規SMILES |
C1CC(N(C1)C2=CC=C(C=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


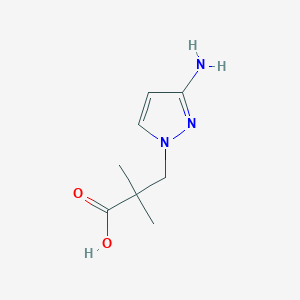
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)
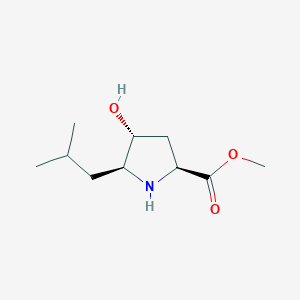
![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
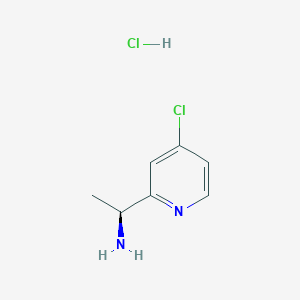
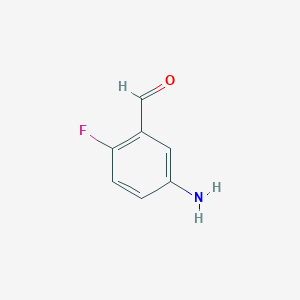
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
